4-Allyl-3,5-dimethyl-benzaldehyde
Description
4-Allyl-3,5-dimethyl-benzaldehyde is an aromatic aldehyde characterized by an allyl group at the para position (C4) and methyl groups at the meta positions (C3 and C5). This substitution pattern confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzaldehyde derivatives. The allyl group may enable further functionalization via reactions like Claisen rearrangement, making it valuable in organic synthesis .
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C12H14O/c1-4-5-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
RAHDPCQINNHHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among benzaldehyde derivatives lie in their substituents, which dictate reactivity and applications:
| Compound | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Allyl-3,5-dimethyl-benzaldehyde | C₁₂H₁₄O | Allyl (C4), Methyl (C3, C5) | Aldehyde, Alkyl groups |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | C₉H₁₀O₄ | Hydroxy (C4), Methoxy (C3, C5) | Aldehyde, Methoxy, Phenolic -OH |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Hydroxy (C4) | Aldehyde, Phenolic -OH |
| 4-Allyloxy-3,5-dibromo-benzaldehyde | C₁₀H₈Br₂O₂ | Allyloxy (C4), Bromo (C3, C5) | Aldehyde, Bromine, Ether |
Notes:
- Electron Effects : The allyl and methyl groups in this compound are electron-donating, enhancing the aldehyde's stability compared to electron-withdrawing groups (e.g., bromo in 4-allyloxy-3,5-dibromo-benzaldehyde) .
Physicochemical Properties
Notes:
- Syringaldehyde’s antioxidant activity stems from its phenolic -OH and methoxy groups, which scavenge free radicals . In contrast, this compound’s lack of polar groups may limit such bioactivity but enhance membrane permeability in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
